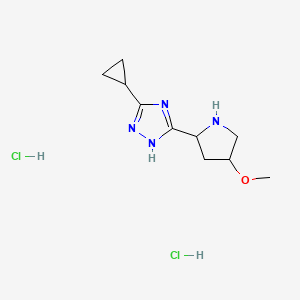![molecular formula C10H16 B13254182 (1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene CAS No. 2437-75-4](/img/structure/B13254182.png)
(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene, also known as α-Pinene, is a bicyclic monoterpene. It is a naturally occurring compound found in the oils of many species of coniferous trees, particularly pines. This compound is notable for its distinctive pine-like aroma and is a major component of turpentine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene can be achieved through several methods. One common approach involves the catalytic isomerization of β-pinene, another naturally occurring monoterpene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under mild conditions.
Industrial Production Methods
Industrially, this compound is primarily obtained through the distillation of turpentine oil, which is derived from the resin of pine trees. The distillation process separates the various components of turpentine, allowing for the isolation of α-Pinene.
化学反応の分析
Types of Reactions
(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form compounds such as verbenone and verbenol.
Reduction: Hydrogenation of α-Pinene can yield pinane.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
Oxidation: Verbenone, verbenol
Reduction: Pinane
Substitution: Halogenated α-Pinene derivatives
科学的研究の応用
(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown that α-Pinene exhibits antimicrobial and anti-inflammatory properties.
Medicine: It is being researched for its potential therapeutic effects, including its use as an anti-cancer agent.
Industry: α-Pinene is used in the production of fragrances, flavors, and as a solvent in the chemical industry.
作用機序
The mechanism of action of (1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Its anti-inflammatory effects are believed to be due to the inhibition of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Similar Compounds
β-Pinene: Another monoterpene with a similar structure but different stereochemistry.
Limonene: A monocyclic monoterpene with a citrus aroma.
Camphene: A bicyclic monoterpene similar to α-Pinene but with different functional groups.
Uniqueness
(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene is unique due to its high abundance in nature and its distinctive pine-like aroma. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields also set it apart from similar compounds.
特性
CAS番号 |
2437-75-4 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3/t8-,10+/m0/s1 |
InChIキー |
KUKRLSJNTMLPPK-WCBMZHEXSA-N |
異性体SMILES |
C[C@@]12CC[C@@H](C1(C)C)C=C2 |
正規SMILES |
CC1(C2CCC1(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



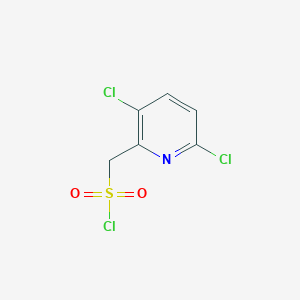


![2-[(4-Fluorophenyl)methoxy]pyridin-3-amine](/img/structure/B13254135.png)
amine](/img/structure/B13254140.png)
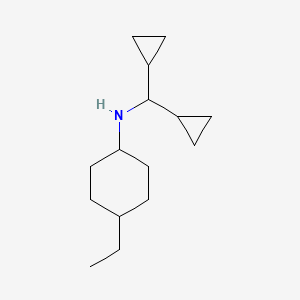
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13254153.png)
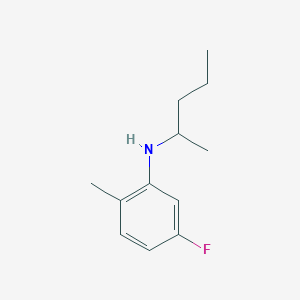
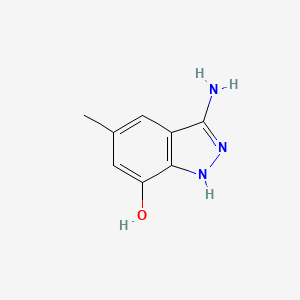
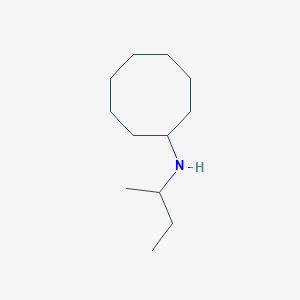
![1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13254167.png)

